Cas no 62770-06-3 (2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid)
![2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid structure](https://www.kuujia.com/scimg/cas/62770-06-3x500.png)
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid Chemical and Physical Properties
Names and Identifiers
-
- (2-morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid
- 2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetic acid
- 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid
- 2-(2-morpholino-2-oxoethylthio)acetic acid
- Oprea1_816824
- ChemDiv2_001254
- CS-0454435
- NCGC00329425-01
- AB01101907-03
- C8H13NO4S
- 2-([2-(morpholin-4-yl)-2-oxoethyl]sulfanyl)acetic acid
- G19268
- Z19691806
- (2-morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid, AldrichCPR
- Oprea1_484481
- 2-((2-Morpholino-2-oxoethyl)thio)acetic acid
- 2-((2-Morpholino-2-oxoethyl)thio)aceticacid
- CCG-114142
- [(2-morpholin-4-yl-2-oxoethyl)thio]acetic acid
- F1202-0188
- EN300-09402
- AKOS000117811
- (2-morpholin-4-yl-2-oxo-ethylsulfanyl)acetic acid
- HMS1372I22
- ((2-morpholin-4-yl-2-oxoethyl)thio)acetic acid
- 62770-06-3
- DTXSID50353775
-
- MDL: MFCD03042178
- Inchi: InChI=1S/C8H13NO4S/c10-7(5-14-6-8(11)12)9-1-3-13-4-2-9/h1-6H2,(H,11,12)
- InChI Key: ULQYCYTYVTVVBO-UHFFFAOYSA-N
- SMILES: C1COCCN1C(=O)CSCC(=O)O
Computed Properties
- Exact Mass: 219.05700
- Monoisotopic Mass: 218.048704
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 95
- XLogP3: -0.4
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: 119-121 °C
- Boiling Point: 443.6±45.0 °C at 760 mmHg
- Flash Point: 222.1±28.7 °C
- PSA: 92.14000
- LogP: -0.39910
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-09402-1.0g |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95.0% | 1.0g |
$213.0 | 2025-02-21 | |
Life Chemicals | F1202-0188-0.5g |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95%+ | 0.5g |
$154.0 | 2023-09-07 | |
Life Chemicals | F1202-0188-0.25g |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95%+ | 0.25g |
$146.0 | 2023-09-07 | |
Enamine | EN300-09402-0.1g |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95.0% | 0.1g |
$73.0 | 2025-02-21 | |
Enamine | EN300-09402-0.5g |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95.0% | 0.5g |
$166.0 | 2025-02-21 | |
Chemenu | CM390580-1g |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95%+ | 1g |
$141 | 2023-01-09 | |
TRC | B499378-250mg |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic Acid |
62770-06-3 | 250mg |
$ 295.00 | 2022-06-07 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN12649-1G |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid |
62770-06-3 | 95% | 1g |
¥ 884.00 | 2023-03-30 | |
1PlusChem | 1P00EBD5-100mg |
(2-Morpholin-4-yl-2-oxo-ethylsulfanyl)-acetic acid |
62770-06-3 | 95% | 100mg |
$117.00 | 2025-03-13 | |
1PlusChem | 1P00EBD5-10g |
(2-MORPHOLIN-4-YL-2-OXO-ETHYLSULFANYL)-ACETIC ACID |
62770-06-3 | 95% | 10g |
$1198.00 | 2024-04-22 |
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
Additional information on 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid
Introduction to 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic Acid (CAS No. 62770-06-3)
2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid, identified by its CAS number 62770-06-3, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of sulfanyl-containing acetic acid derivatives, which have garnered considerable attention due to their potential biological activities and applications in drug development.
The molecular structure of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid features a sulfanyl group (-S-) linked to an acetic acid moiety, with a morpholine ring attached to the ethylidene portion. This unique structural configuration suggests that the compound may exhibit properties such as chelation, solubility enhancement, and interaction with biological targets, making it a valuable candidate for further investigation.
In recent years, there has been growing interest in sulfanyl-containing compounds due to their diverse pharmacological effects. These compounds have been explored for their potential roles in modulating enzyme activity, inhibiting inflammatory pathways, and enhancing drug delivery systems. The presence of the morpholine ring in 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid particularly draws attention, as morpholine derivatives are known for their stability and ability to form stable complexes with various biomolecules.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Research has indicated that sulfanyl acetic acid derivatives can act as inhibitors or modulators of key enzymes involved in metabolic pathways and signal transduction processes. For instance, studies have shown that similar compounds can interfere with the activity of enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes.
The pharmacokinetic properties of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid are also of great interest. The sulfanyl group can enhance the solubility of the compound in water, which is beneficial for oral and intravenous administration. Additionally, the morpholine ring may contribute to its stability under physiological conditions, ensuring prolonged activity within the body. These characteristics make it an attractive candidate for further development into a drug candidate.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict the binding affinity and interactions of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid with target proteins. These simulations have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory responses.
The synthesis of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid has been optimized through various chemical methodologies. One common approach involves the reaction of morpholine derivatives with β-keto esters followed by sulfanylation. This synthetic route has been refined to improve yield and purity, ensuring that subsequent biological evaluations are conducted on high-quality material.
In vitro studies have begun to elucidate the biological profile of this compound. Initial experiments have demonstrated inhibitory effects on certain enzymes at concentrations comparable to those observed with known therapeutic agents. These findings suggest that further investigation is warranted to explore its potential as a lead compound for drug development.
The safety profile of 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid is another critical aspect that requires thorough evaluation. Preclinical studies are being conducted to assess its toxicity, mutagenicity, and other safety parameters. These studies will provide essential data for determining its suitability for clinical translation and eventual use in human patients.
The impact of this compound extends beyond its potential therapeutic applications. Its unique structural features make it a valuable tool for researchers studying enzyme mechanisms and drug design principles. By understanding how this compound interacts with biological targets, scientists can gain insights into the development of more effective drugs targeting similar pathways.
In conclusion, 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid (CAS No. 62770-06-3) represents a promising area of research in pharmaceutical chemistry. Its structural features, combined with preliminary biological data, suggest that it could be a valuable lead compound for developing novel therapeutic agents. Further research is needed to fully elucidate its potential applications and safety profile, but the initial findings are encouraging.
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